molecular formula C24H18N2O4 B11360437 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diphenyl-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diphenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11360437
M. Wt: 398.4 g/mol
InChI Key: KVTQZKKAYDPONE-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diphenyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diphenyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzodioxin moiety, followed by the formation of the oxazole ring. The reaction conditions often require the use of polar aprotic solvents and bases such as lithium hydride (LiH) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diphenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions can result in derivatives with different functional groups, potentially enhancing the compound’s properties .

Scientific Research Applications

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diphenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diphenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diphenyl-1,2-oxazole-3-carboxamide apart is its unique combination of the benzodioxin and oxazole rings. This structural feature may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H18N2O4

Molecular Weight

398.4 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diphenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H18N2O4/c27-24(26(18-7-3-1-4-8-18)19-9-5-2-6-10-19)20-16-22(30-25-20)17-11-12-21-23(15-17)29-14-13-28-21/h1-12,15-16H,13-14H2

InChI Key

KVTQZKKAYDPONE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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